12H-Benzo(a)phenoxazine, 12-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Benzo(a)phenoxazine, 12-methyl-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is particularly noted for its unique structural properties, which contribute to its wide range of biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo(a)phenoxazine, 12-methyl- typically involves the condensation of appropriate aromatic amines with ortho-quinones or their derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core, followed by methylation at the 12-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 12H-Benzo(a)phenoxazine, 12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenoxazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
12H-Benzo(a)phenoxazine, 12-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for imaging biological samples.
Medicine: Exhibits potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of 12H-Benzo(a)phenoxazine, 12-methyl- involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to generate reactive oxygen species under light exposure contributes to its photodynamic therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: The parent compound, known for its wide range of applications in dyes and pigments.
Phenothiazine: Another heterocyclic compound with similar structural properties but different biological activities.
Benzo(a)phenothiazine: Shares structural similarities but has distinct photophysical properties
Uniqueness: Its unique structural modifications provide improved stability and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
6945-72-8 |
---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
12-methylbenzo[a]phenoxazine |
InChI |
InChI=1S/C17H13NO/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3 |
InChI-Schlüssel |
KWAXNNFIJJCSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.